molecular formula C20H16N2O2 B6085219 N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide

Cat. No.: B6085219
M. Wt: 316.4 g/mol
InChI Key: SEFQMQBREBVDGL-KGENOOAVSA-N
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Description

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) which is formed by the condensation of an amine and a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Mechanism of Action

The biological activity of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is primarily attributed to its ability to form stable complexes with metal ions, which can interact with biological macromolecules. The azomethine group plays a crucial role in the coordination with metal ions, enhancing the compound’s biological activity. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide is unique due to its specific structural features, such as the presence of both hydroxyl and azomethine groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit a wide range of biological activities sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-9-5-4-8-18(19)14-21-22-20(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14,23H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQMQBREBVDGL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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